

Controlling the porosity of materials by varying ammonium carbonate concentration

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ammonium Carbonate

Cat. No.: B10773702

[Get Quote](#)

Technical Support Center: Controlling Material Porosity with Ammonium Carbonate

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using **ammonium carbonate** as a porogen to control the porosity of materials. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the fabrication of porous materials using **ammonium carbonate**.

Question: After the heating process to remove the **ammonium carbonate**, my scaffold collapsed or is mechanically unstable. What could be the cause?

Answer:

This issue typically arises from a few key factors:

- Excessive Porogen Concentration: A very high concentration of **ammonium carbonate** can lead to a structure where the pore walls are too thin to support the overall scaffold, causing it to collapse once the porogen is removed.

- Poor Particle Sintering/Curing: If the material matrix itself is not sufficiently sintered or cured, it will lack the intrinsic strength to maintain its porous structure. This can be due to inadequate temperature, time, or the presence of impurities that hinder the process.
- Inadequate Mixing: If the **ammonium carbonate** is not uniformly distributed within the material matrix, it can create large, localized voids that compromise the structural integrity of the final product.

Troubleshooting Steps:

- Reduce Porogen Concentration: Systematically decrease the weight or volume percentage of **ammonium carbonate** in your mixture.
- Optimize Sintering/Curing Parameters: Increase the sintering/curing temperature or duration according to the specifications of your primary material. Ensure your furnace or oven is properly calibrated.
- Improve Mixing Technique: Employ more rigorous mixing methods, such as ball milling or using a planetary mixer, to ensure a homogenous blend of the material and porogen powders.

Question: The porosity of my final material is much lower than expected based on the amount of **ammonium carbonate** used. Why is this happening?

Answer:

Lower than expected porosity can be a result of:

- Incomplete Decomposition: The **ammonium carbonate** may not have been fully removed from the material. This can happen if the heating temperature was too low or the duration was too short. **Ammonium carbonate** begins to decompose at approximately 36°C and is complete by around 60°C.[\[1\]](#)
- Pore Collapse During Sintering: For some materials, particularly polymers, the sintering or curing temperature might be high enough to cause the porous structure to partially collapse and densify after the porogen has been removed.

- Gas Entrapment: The gaseous byproducts of **ammonium carbonate** decomposition (ammonia, carbon dioxide, and water vapor) may not have been able to escape the matrix effectively, leading to trapped gas pockets instead of an open porous network.[1][2]

Troubleshooting Steps:

- Verify Decomposition Temperature and Time: Ensure your heating process is carried out at a temperature and duration sufficient for the complete decomposition of **ammonium carbonate**. A common practice is to heat at a temperature well above 60°C, for instance at 170°C for 2 hours, with a slow heating rate to allow for gradual gas release.[1]
- Implement a Two-Step Heating Process: First, use a lower temperature to decompose and remove the **ammonium carbonate**. Then, increase the temperature to sinter or cure the material. This separates the pore formation from the matrix consolidation.
- Ensure Proper Ventilation: The heating process should be conducted in a well-ventilated furnace or oven to facilitate the removal of the gaseous byproducts.

Question: My scaffold has pores, but they are not interconnected. How can I improve pore interconnectivity?

Answer:

Pore interconnectivity is crucial for applications like tissue engineering, where it allows for cell migration and nutrient transport.[3] A lack of interconnectivity can be caused by:

- Low Porogen Concentration: If the concentration of the porogen is too low, the individual pore spaces may not be in contact with each other.
- Porogen Particle Size and Shape: The size and shape of the **ammonium carbonate** particles can influence the final pore structure. Irregularly shaped particles may facilitate better interconnection than spherical ones.
- Material Shrinkage: The material matrix may shrink during sintering or curing, closing off the connections between pores.

Troubleshooting Steps:

- Increase Porogen Concentration: Gradually increasing the amount of **ammonium carbonate** will increase the likelihood of the resulting pores overlapping and creating an interconnected network.
- Control Porogen Particle Size: Using a specific particle size range for the **ammonium carbonate** can help in designing the pore architecture.^[4] You can use sieving to select a desired particle size range.
- Consider a Co-Porogen: In some cases, using a secondary porogen with a different decomposition profile or particle shape can help create a more complex and interconnected pore network.

Frequently Asked Questions (FAQs)

What is **ammonium carbonate** and how does it work as a porogen?

Ammonium carbonate is an inorganic salt that is thermally unstable. When heated, it decomposes into ammonia gas, carbon dioxide gas, and water vapor, leaving no solid residue. ^[2] In material synthesis, it is mixed with a primary material (e.g., a polymer or ceramic powder). This mixture is then shaped and heated. The **ammonium carbonate** decomposes and the gaseous products escape, leaving behind a porous structure within the primary material.

What is the decomposition temperature of **ammonium carbonate**?

Ammonium carbonate starts to decompose at temperatures as low as 36°C to 60°C.^[1] This low decomposition temperature is advantageous as it allows for the creation of pores without requiring high temperatures that could damage thermally sensitive materials.

What are the advantages of using **ammonium carbonate** as a porogen?

- Low Decomposition Temperature: This makes it suitable for use with a wide range of materials, including polymers.
- Complete Decomposition: It decomposes into gaseous products, ensuring no residual porogen is left in the final material.^[2]

- Control over Porosity: The final porosity can be controlled by varying the initial concentration of **ammonium carbonate**.[\[4\]](#)
- Control over Pore Size: The size of the pores in the final material can be controlled by using **ammonium carbonate** particles of a specific size range.[\[4\]](#)

Are there any safety concerns when using **ammonium carbonate**?

Yes. The decomposition of **ammonium carbonate** releases ammonia gas, which is irritating to the respiratory system and can be toxic in high concentrations in enclosed spaces.[\[5\]](#) Therefore, the heating process to remove the porogen should always be carried out in a well-ventilated area or in a fume hood.

Can I use ammonium bicarbonate instead of **ammonium carbonate**?

Yes, ammonium bicarbonate (also known as ammonium hydrogen carbonate) is also commonly used as a porogen and functions in a very similar way.[\[4\]](#)[\[6\]](#) It also decomposes upon heating to produce ammonia, carbon dioxide, and water. The choice between the two may depend on availability and specific experimental requirements.

Data on Porosity Control

The concentration of **ammonium carbonate** (or bicarbonate) is a key factor in determining the final porosity of the material. The following tables summarize quantitative data from various studies.

Table 1: Effect of Ammonium Bicarbonate Concentration on the Porosity of β -Tricalcium Phosphate (β -TCP) Scaffolds

Weight Ratio of NH_4HCO_3 to β -TCP	Resulting Porosity (Volume %)
50 wt. %	71%
60 wt. %	78%

Data adapted from a study on β -TCP scaffolds, demonstrating that increasing the weight percentage of ammonium hydrogen carbonate leads to higher porosity.[\[4\]](#)

Table 2: Porosity of Porous Ceramics with Varying Ammonium Hydrogen Carbonate Content

NH4HCO3 Content (wt. %)	Open Porosity (%)	Total Porosity (%)
0	25	32
2.75	69	73

This data illustrates a significant increase in both open and total porosity of hydroxyapatite-based ceramics with an increase in ammonium hydrogen carbonate concentration.[7]

Table 3: Porosity of PLGA Microspheres Fabricated with Different Concentrations of Ammonium Bicarbonate

Concentration of Gas-Foaming Agent (w/v)	Porosity (%)
0%	Not specified as porous
5%	Increased porosity
10%	Further increased porosity
15%	Highest porosity

This study on poly(lactide-co-glycolide) (PLGA) microspheres showed that porosity increased with increasing concentrations of the ammonium bicarbonate gas-foaming agent.[8]

Experimental Protocols

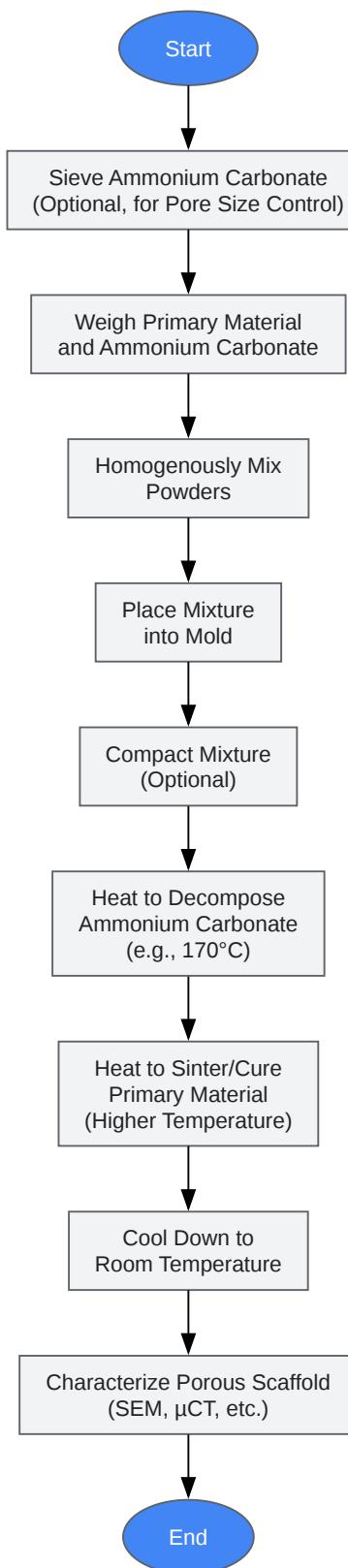
Below is a generalized protocol for fabricating a porous scaffold using **ammonium carbonate** as a porogen. This protocol should be adapted based on the specific material being used.

Materials and Equipment:

- Primary material powder (e.g., β -TCP, PLGA)
- **Ammonium carbonate** or ammonium bicarbonate powder

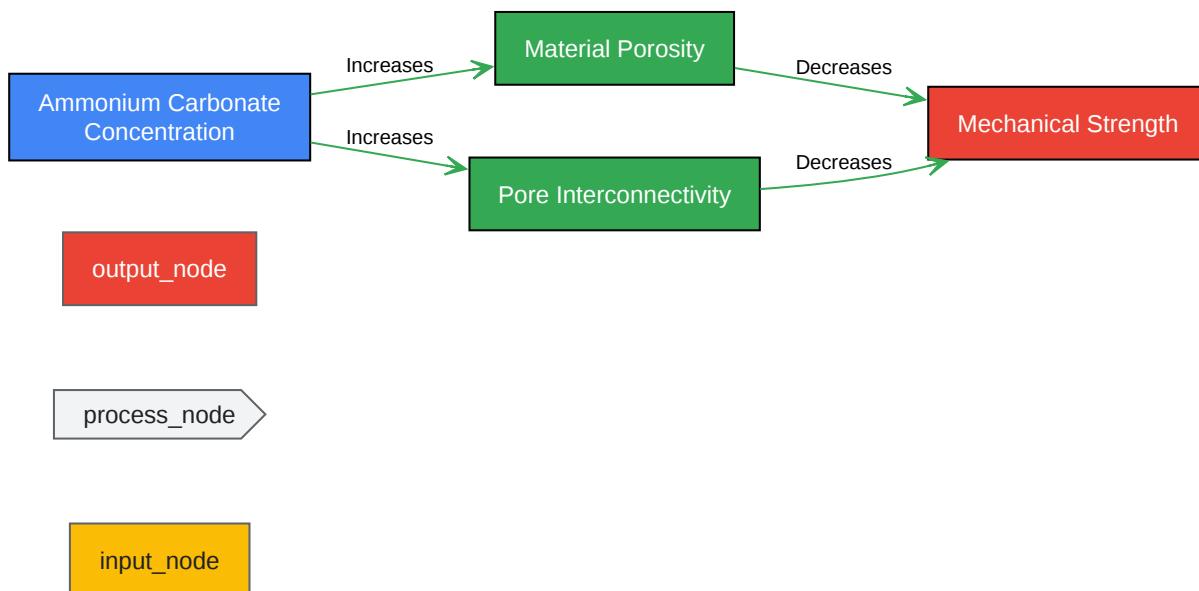
- Sieves for particle size selection (optional)
- Mixing apparatus (e.g., mortar and pestle, planetary mixer)
- Mold for shaping the scaffold
- Hydraulic press (optional, for compaction)
- Furnace or oven with temperature control and ventilation

Methodology:


- Porogen Preparation: If pore size control is desired, sieve the **ammonium carbonate** powder to select a specific particle size fraction.
- Mixing:
 - Weigh the desired amounts of the primary material powder and the prepared **ammonium carbonate** powder to achieve the target concentration.
 - Thoroughly mix the powders until a homogenous mixture is obtained. For ceramic materials, this can be done in a pestle and mortar or a ball mill. For polymers, a solvent casting method might be used where the polymer is dissolved, and the porogen is suspended in the solution.
- Scaffold Formation:
 - Place the homogenous mixture into a mold of the desired shape and size.
 - If required, compact the mixture using a hydraulic press at a specified pressure. This step helps in creating a "green body" with sufficient handling strength.
- Porogen Removal and Sintering/Curing:
 - Carefully place the green body into a furnace or oven.
 - Slowly heat the sample to a temperature sufficient for the complete decomposition of **ammonium carbonate** (e.g., 170°C). A slow heating rate (e.g., 0.5°C/min) is

recommended to prevent the rapid release of gas that could crack the scaffold.[1] Hold at this temperature for a sufficient duration (e.g., 2 hours).[1]

- After the porogen has been removed, the temperature can be increased to the required sintering or curing temperature for the primary material.
- After the sintering/curing is complete, allow the furnace to cool down slowly to room temperature to avoid thermal shock.
- Characterization: The resulting porous scaffold can be characterized for its porosity, pore size distribution, interconnectivity, and mechanical properties using techniques such as scanning electron microscopy (SEM), micro-computed tomography (μ CT), and mechanical testing.


Visual Guides

Experimental Workflow for Porous Scaffold Fabrication

[Click to download full resolution via product page](#)

A generalized workflow for creating porous scaffolds using **ammonium carbonate** as a porogen.

Logical Relationship: Porogen Concentration and Porosity

[Click to download full resolution via product page](#)

The relationship between **ammonium carbonate** concentration and final material properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scielo.br [scielo.br]
- 2. Disappearing powder | MEL Chemistry [melscience.com]

- 3. Overview of porous magnesium-based scaffolds: development, properties and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ensuring defined porosity and pore size using ammonium hy... [degruyterbrill.com]
- 5. Ammonium carbonate - Sciencemadness Wiki [sciemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Controlling the porosity of materials by varying ammonium carbonate concentration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10773702#controlling-the-porosity-of-materials-by-varying-ammonium-carbonate-concentration]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com